Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate
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Overview
Description
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate is a synthetic peptide widely used in scientific research. This compound consists of a sequence of amino acids: glycine, alanine, valine, isoleucine, leucine, arginine, and arginine, with an acetyl group at the N-terminus and an amide group at the C-terminus. The trifluoroacetate salt form enhances its stability and solubility .
Mechanism of Action
Target of Action
It’s known that this compound forms donut-like aggregates , which suggests that it may interact with a variety of cellular components.
Mode of Action
The compound is a cone-shaped amphiphilic peptide . This means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The compound consists of a hydrophobic tail and a large cationic head group . This unique structure allows it to form donut-like aggregates .
Result of Action
Its ability to form donut-like aggregates suggests it may influence the structure and function of cellular components .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound behaves. For instance, the storage temperature for this compound is recommended to be less than -15°C , indicating that it may be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and simultaneously deprotected using a TFA-based cleavage cocktail.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is often lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.
Scientific Research Applications
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate is used in various scientific research fields:
Chemistry: As a model peptide for studying peptide synthesis and modification techniques.
Biology: In cell adhesion studies and as a component in cell-free protein synthesis systems.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of peptide-based surfactants and other functional materials
Comparison with Similar Compounds
Similar Compounds
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: Without the trifluoroacetate salt form.
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-OH: With a free carboxyl group at the C-terminus.
Ac-Gly-Ala-Val-Ile-Leu-Lys-Lys-NH2: Substituting arginine with lysine.
Uniqueness
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate is unique due to its specific sequence and the presence of the trifluoroacetate salt, which enhances its stability and solubility. This makes it particularly useful in various experimental conditions where other peptides might degrade or precipitate .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N14O8.C2HF3O2/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39;3-2(4,5)1(6)7/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t20-,21-,23-,24-,25-,27-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJCNOJQWOUBB-VNZSXRCASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69F3N14O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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